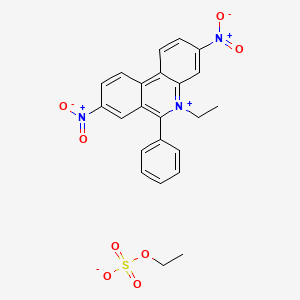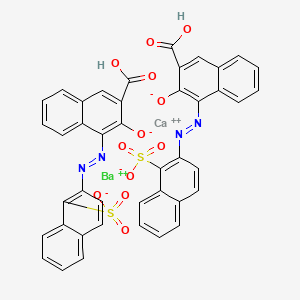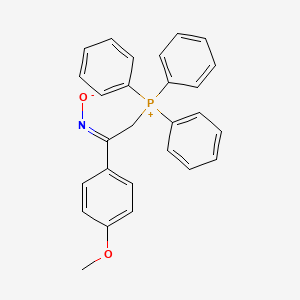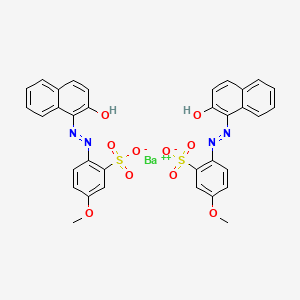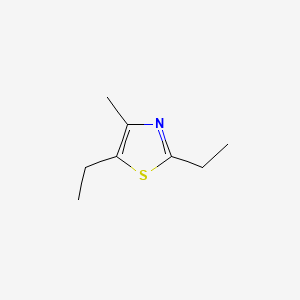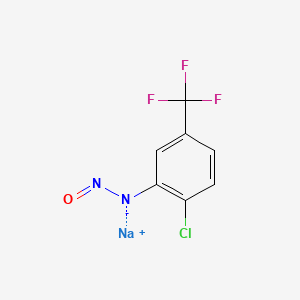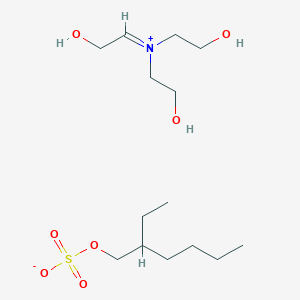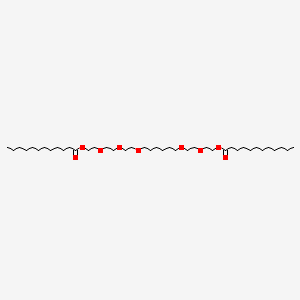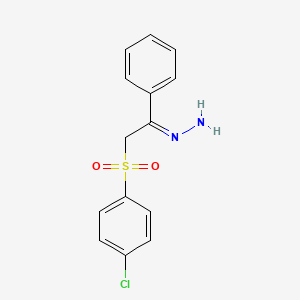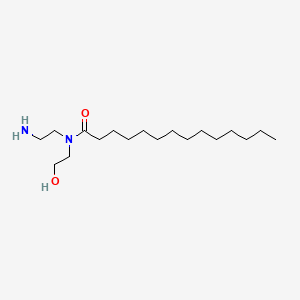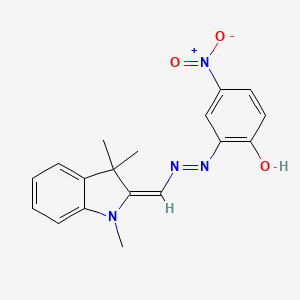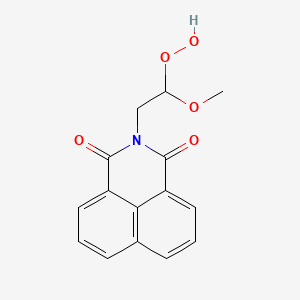
2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(de)isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(de)isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(de)isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.
Introduction of the Hydroperoxy Group: This step involves the oxidation of an intermediate compound to introduce the hydroperoxy group. Common oxidizing agents include hydrogen peroxide or organic peroxides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(de)isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction of the hydroperoxy group can yield alcohols or ethers.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, organic peroxides, or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials or as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(de)isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Oxidative Stress: The hydroperoxy group may induce oxidative stress, leading to cellular damage or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different functional groups.
Hydroperoxy Compounds: Compounds with hydroperoxy groups but different core structures.
Uniqueness
2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(de)isoquinoline-1,3(2H)-dione is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
134646-25-6 |
|---|---|
Molekularformel |
C15H13NO5 |
Molekulargewicht |
287.27 g/mol |
IUPAC-Name |
2-(2-hydroperoxy-2-methoxyethyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H13NO5/c1-20-12(21-19)8-16-14(17)10-6-2-4-9-5-3-7-11(13(9)10)15(16)18/h2-7,12,19H,8H2,1H3 |
InChI-Schlüssel |
RJYQPVIVQUBENU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid](/img/structure/B15178706.png)
